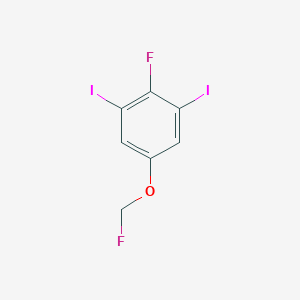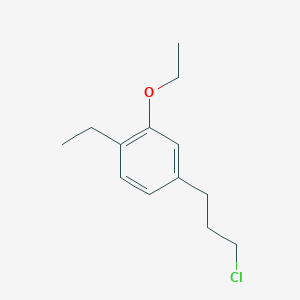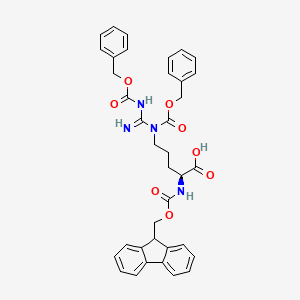
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nd,Nw-bis((benzyloxy)carbonyl)-L-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Arg(Z)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and two benzyloxycarbonyl (Z) groups that protect the guanidino side chain of arginine. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Z)2-OH typically involves the protection of the arginine molecule One common method starts with the protection of the guanidino group of arginine using benzyloxycarbonyl (Z) groupsThe process involves several steps, including the use of reagents like N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea and Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Arg(Z)2-OH is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of solvents like N-butylpyrrolidinone (NBP) and coupling agents such as diisopropylcarbodiimide (DIC) and OxymaPure ensures high yields and purity .
化学反応の分析
Types of Reactions: Fmoc-Arg(Z)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine.
Coupling Reactions: The compound is used in peptide bond formation, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.
Coupling: Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used as coupling agents.
Major Products: The primary products formed from these reactions are peptides with specific sequences, where Fmoc-Arg(Z)2-OH contributes the arginine residue with its side chain protected during the synthesis .
科学的研究の応用
Chemistry: Fmoc-Arg(Z)2-OH is extensively used in the synthesis of peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Arg(Z)2-OH are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. In medicine, these peptides are explored for therapeutic applications, including as potential drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and diagnostics .
作用機序
The mechanism of action of Fmoc-Arg(Z)2-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z groups protect the guanidino side chain of arginine, ensuring that it remains intact during the synthesis .
類似化合物との比較
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protective group (Pbf) for the guanidino side chain.
Fmoc-Arg(Boc)2-OH: Uses tert-butoxycarbonyl (Boc) groups for protection.
Uniqueness: Fmoc-Arg(Z)2-OH is unique due to its dual Z group protection, which provides stability and compatibility with various reaction conditions. This makes it particularly useful in the synthesis of peptides that require stringent protection of the arginine side chain .
特性
分子式 |
C37H36N4O8 |
|---|---|
分子量 |
664.7 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45)/t32-/m0/s1 |
InChIキー |
PLFMYBVQTIUHOB-YTTGMZPUSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



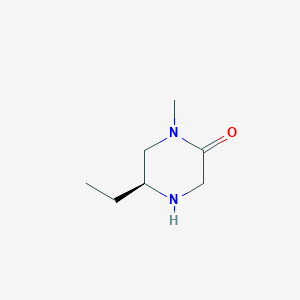
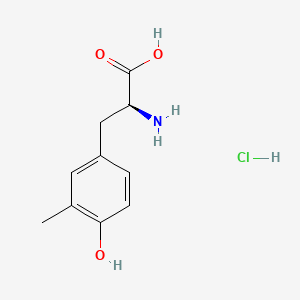
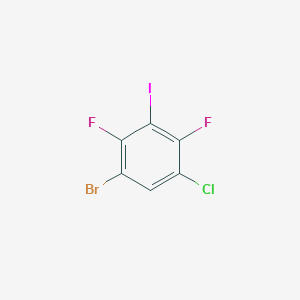

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
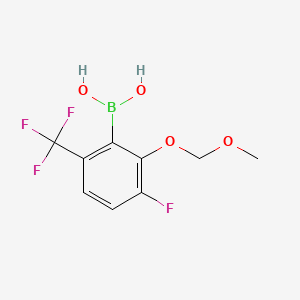

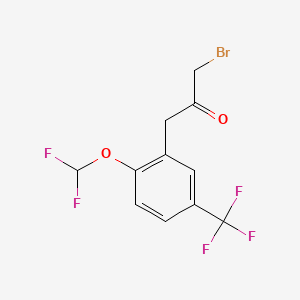
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)

